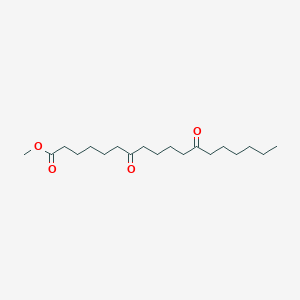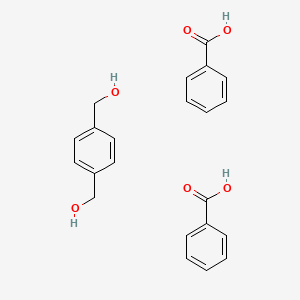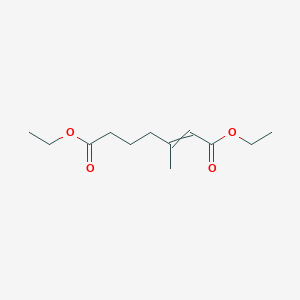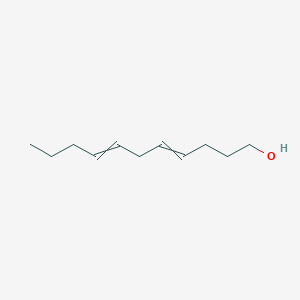![molecular formula C16H25NSi B14321807 1-[(1-Phenylsilolan-1-yl)methyl]piperidine CAS No. 105705-57-5](/img/structure/B14321807.png)
1-[(1-Phenylsilolan-1-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Phenylsilolan-1-yl)methyl]piperidine is a compound that features a piperidine ring bonded to a phenylsilolan moiety. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The phenylsilolan group introduces silicon into the structure, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Phenylsilolan-1-yl)methyl]piperidine typically involves the reaction of piperidine with a phenylsilolan derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with a halogenated phenylsilolan under basic conditions . The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Phenylsilolan-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(1-Phenylsilolan-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-Phenylsilolan-1-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with biological macromolecules, while the phenylsilolan group can modulate the compound’s lipophilicity and stability . These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the phenylsilolan group.
Phenylsilane: Contains a phenyl group bonded to silicon but lacks the piperidine ring.
Silacyclopentane: A silicon-containing five-membered ring without the piperidine moiety.
Uniqueness
1-[(1-Phenylsilolan-1-yl)methyl]piperidine is unique due to the combination of the piperidine ring and the phenylsilolan group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
105705-57-5 |
|---|---|
Molecular Formula |
C16H25NSi |
Molecular Weight |
259.46 g/mol |
IUPAC Name |
1-[(1-phenylsilolan-1-yl)methyl]piperidine |
InChI |
InChI=1S/C16H25NSi/c1-3-9-16(10-4-1)18(13-7-8-14-18)15-17-11-5-2-6-12-17/h1,3-4,9-10H,2,5-8,11-15H2 |
InChI Key |
QOHBOJJYTPHICG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C[Si]2(CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


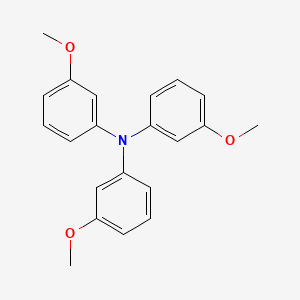

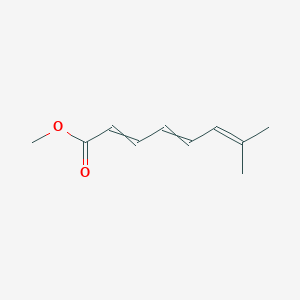
![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
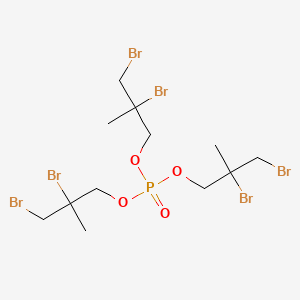
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
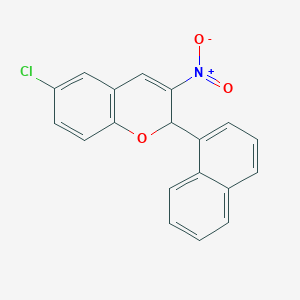
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
